N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
Description
N1-Cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) core substituted with a cyclohexyl group at the N1 position and a 2-(furan-2-yl)-2-morpholinoethyl moiety at the N2 position. This compound combines three distinct structural motifs:
- Cyclohexyl group: A hydrophobic cycloaliphatic substituent that may influence pharmacokinetic properties such as solubility and membrane permeability.
- Morpholinoethyl group: A polar, nitrogen-containing substituent that enhances water solubility and may engage in hydrogen bonding.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-17(18(23)20-14-5-2-1-3-6-14)19-13-15(16-7-4-10-25-16)21-8-11-24-12-9-21/h4,7,10,14-15H,1-3,5-6,8-9,11-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOIWBWZPENKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalamide. This intermediate is then reacted with 2-(furan-2-yl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Oxalamide-Based Flavoring Agents
The target compound shares structural homology with oxalamide derivatives evaluated as umami flavor enhancers. Key comparisons include:
Key Findings :
- The morpholinoethyl and furan groups in the target compound may similarly undergo phase I/II metabolism.
- Safety Profile: The NOEL (100 mg/kg bw/day) for S336 and related oxalamides provides a safety margin exceeding 500 million for human exposure (0.0002 μg/kg bw/day in EU/USA) . The target compound’s cyclohexyl group may alter toxicity thresholds, requiring specific evaluation.
Morpholinoethyl-Containing Compounds
Morpholinoethyl substituents are present in both therapeutic and regulated substances:
Key Findings :
- Regulatory Status: Morpholinoethyl groups in UR-12 classify it as a controlled substance under the Controlled Substances Act 1984 (SA), highlighting the importance of structural context in legal classification .
Furan-Containing Derivatives
Furan rings are prevalent in antimicrobial and anticancer agents:
Key Findings :
- Antifungal/Anticancer Potential: Furan-containing thiazolyl hydrazones exhibit moderate antifungal activity (MIC = 250 µg/mL) and selective cytotoxicity (IC50 = 125 µg/mL for MCF-7 cells) . The furan group in the target compound may confer similar bioactivity, but the oxalamide core likely alters target specificity.
Research Implications and Gaps
Pharmacological Screening : The target compound’s structural features warrant evaluation for umami receptor (hTAS1R1/hTAS1R3) agonism, leveraging assays used for S336 .
Toxicological Profiling : Comparative metabolism studies with S336 and UR-12 analogs are critical to assess safety margins and regulatory risks .
Bioactivity Exploration : Antifungal/anticancer assays similar to those for thiazolyl hydrazones could clarify the furan moiety’s role in the oxalamide framework .
Biological Activity
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has gained attention for its potential biological activities. The compound features a cyclohexyl group, a furan ring, and a morpholinoethyl group linked by an oxalamide moiety. This unique structure positions it as a candidate for various biomedical applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
- IUPAC Name : N'-cyclohexyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
- Molecular Formula : C18H27N3O4
- CAS Number : 877630-84-7
Synthesis Method
The synthesis typically involves:
- Formation of N-cyclohexyl oxalamide : Reacting cyclohexylamine with oxalyl chloride.
- Coupling Reaction : The intermediate is then reacted with 2-(furan-2-yl)-2-morpholinoethylamine in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to optimize yield and purity.
Summary of Synthetic Route
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Cyclohexylamine + Oxalyl Chloride → N-cyclohexyl oxalamide | Low temperature, dichloromethane |
| 2 | N-cyclohexyl oxalamide + 2-(furan-2-yl)-2-morpholinoethylamine → this compound | Controlled conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Studies :
- In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, comparable to established antibiotics.
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in reducing tumor growth in xenograft models. The compound induced apoptosis in cancer cells via caspase activation pathways.
Comparative Efficacy Table
| Activity Type | Target Organism/Cell Type | MIC (µg/mL) | Efficacy Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 | Effective against resistant strains |
| Antimicrobial | Escherichia coli | 32 | Comparable to ciprofloxacin |
| Anticancer | Human breast cancer cells | - | Induced apoptosis via caspase pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
